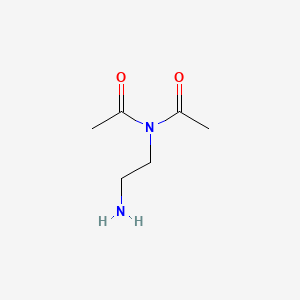
N-Acetyl-N-(2-aminoethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-N-(2-aminoethyl)acetamide is a chemical compound with the molecular formula
CH3C(O)NHCH2CH2NH2
and a molecular weight of 102.14 g/mol . It is also referred to as N-Acetylethylenediamine.Vorbereitungsmethoden
Synthetic Routes:
- One common synthetic route involves the acetylation of ethylenediamine. Acetic anhydride or acetyl chloride can be used as acetylating agents.
- The reaction proceeds as follows:
CH3C(O)Cl+NH2CH2CH2NH2→CH3C(O)NHCH2CH2NH2
- Industrial production methods may vary, but the acetylation process remains fundamental.
Analyse Chemischer Reaktionen
N-Acetyl-N-(2-aminoethyl)acetamide can undergo various chemical reactions:
Acetylation: As demonstrated in its synthesis, it readily reacts with acetylating agents.
Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond occurs.
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Complexation: Due to its amine groups, it can form coordination complexes with metal ions.
Common reagents and conditions depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
N-Acetylethylenediamine finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Chelating Agent: It forms stable complexes with metal ions.
Biological Studies: Used in biochemical research and drug development.
Wirkmechanismus
The exact mechanism of action for N-Acetyl-N-(2-aminoethyl)acetamide depends on its specific application. For example:
- As a chelating agent, it binds to metal ions, affecting their reactivity and availability.
- In biological systems, it may influence enzyme activity or metal homeostasis.
Vergleich Mit ähnlichen Verbindungen
While N-Acetylethylenediamine is unique due to its acetylated ethylenediamine structure, similar compounds include:
- Ethylenediamine (without acetylation)
- Other acetylated amines
Remember that further research and specific studies are essential to fully understand its properties and applications.
Eigenschaften
CAS-Nummer |
133746-28-8 |
|---|---|
Molekularformel |
C6H12N2O2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
N-acetyl-N-(2-aminoethyl)acetamide |
InChI |
InChI=1S/C6H12N2O2/c1-5(9)8(4-3-7)6(2)10/h3-4,7H2,1-2H3 |
InChI-Schlüssel |
HMSINBTULZNZRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCN)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)


![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

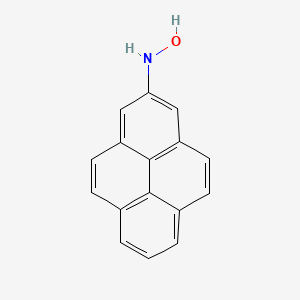
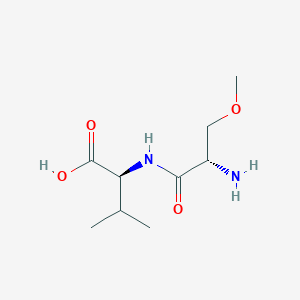
![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)

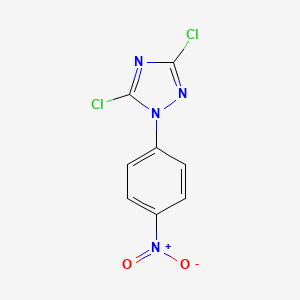
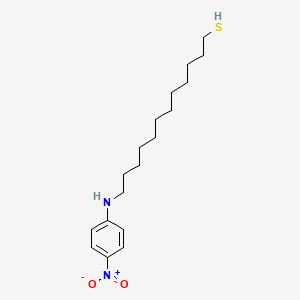
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
